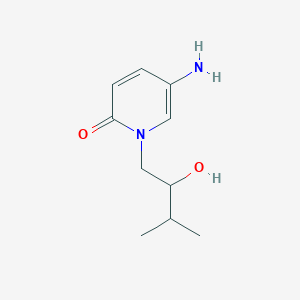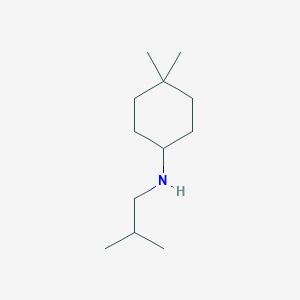![molecular formula C9H12N2O2 B15279105 2-[6-(Dimethylamino)pyridin-3-yl]acetic acid](/img/structure/B15279105.png)
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethylamino group attached to the pyridine ring at the 6th position and an acetic acid moiety at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Dimethylamino)pyridin-3-yl]acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine in the presence of a suitable catalyst to form the intermediate 6-(dimethylamino)pyridine. This intermediate is then subjected to a carboxylation reaction using carbon dioxide and a base to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the dimethylamino group to other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines or other derivatives .
Applications De Recherche Scientifique
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[6-(Dimethylamino)pyridin-3-yl]acetic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the acetic acid moiety can form covalent bonds with target enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-Methylpyridin-3-yl)acetic acid
- 2-(6-Chloropyridin-3-yl)acetic acid
- 2-(6-Methoxypyridin-3-yl)acetic acid
Uniqueness
2-[6-(Dimethylamino)pyridin-3-yl]acetic acid is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C9H12N2O2 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
2-[6-(dimethylamino)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)8-4-3-7(6-10-8)5-9(12)13/h3-4,6H,5H2,1-2H3,(H,12,13) |
Clé InChI |
DNNUZOIOUFKDHK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=C(C=C1)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)




![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B15279061.png)



![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)


![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)
